![molecular formula C13H6Cl2N4S2 B11051085 3-(2,4-Dichlorophenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051085.png)

3-(2,4-Dichlorophenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

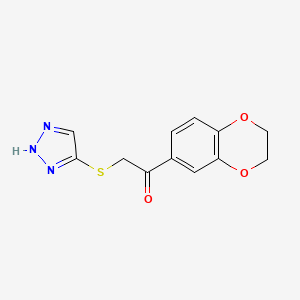

3-(2,4-Dichlorphenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol ist eine heterocyclische Verbindung, die aufgrund ihrer vielfältigen biologischen Aktivitäten großes Interesse geweckt hat. Diese Verbindung zeichnet sich durch das Vorhandensein eines Triazolo-Thiadiazol-Kerns aus, der für sein potenzielles antimikrobielles, antimykotisches und anticancerogenes Potenzial bekannt ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(2,4-Dichlorphenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol beinhaltet typischerweise die Reaktion von 2,4-Dichlorphenylhydrazin mit Thiophen-3-carbonsäure in Gegenwart eines Dehydratisierungsmittels wie Phosphorylchlorid (POCl3). Die Reaktion wird unter Rückflussbedingungen durchgeführt, was zur Bildung des gewünschten Triazolo-Thiadiazol-Derivats führt .

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für diese Verbindung nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung der Laborsyntheseprozesse. Dazu gehört die Optimierung der Reaktionsbedingungen, wie Temperatur und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

3-(2,4-Dichlorphenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am chlorierten Phenylring.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2), Kaliumpermanganat (KMnO4)

Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)

Substitution: Nukleophile wie Amine oder Thiole

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zur Bildung von Aminen oder Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

3-(2,4-Dichlorphenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Zeigt antimikrobielle und antimykotische Aktivitäten, was es zu einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika und Antimykotika macht.

Medizin: Untersucht auf seine anticancerogenen Eigenschaften, insbesondere bei der Hemmung des Wachstums bestimmter Krebszelllinien.

Wirkmechanismus

Der Wirkmechanismus von 3-(2,4-Dichlorphenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So ist seine antimikrobielle Aktivität auf seine Fähigkeit zurückzuführen, bakterielle Enzyme zu hemmen und die Integrität der Zellmembran zu stören. Die anticancerogenen Eigenschaften der Verbindung sind mit ihrer Fähigkeit verbunden, Apoptose in Krebszellen zu induzieren, indem sie spezifische Signalwege angreifen .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Dichlorophenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Wissenschaftliche Forschungsanwendungen

3-(2,4-Dichlorophenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics and antifungal agents.

Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Industry: Potential use in the development of agrochemicals due to its antimicrobial properties.

Wirkmechanismus

The mechanism of action of 3-(2,4-Dichlorophenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(2,4-Dichlorphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol

- 6-(Thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol

- 2,4-Dichlorphenyl-1,2,4-triazol

Einzigartigkeit

3-(2,4-Dichlorphenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol zeichnet sich durch seine einzigartige Kombination aus einer Dichlorphenylgruppe und einem Thiophenring aus, die seine biologische Aktivität im Vergleich zu ähnlichen Verbindungen erhöht. Diese strukturelle Einzigartigkeit trägt zu seiner höheren Potenz und seinem breiteren Wirkungsspektrum bei .

Eigenschaften

Molekularformel |

C13H6Cl2N4S2 |

|---|---|

Molekulargewicht |

353.3 g/mol |

IUPAC-Name |

3-(2,4-dichlorophenyl)-6-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C13H6Cl2N4S2/c14-8-1-2-9(10(15)5-8)11-16-17-13-19(11)18-12(21-13)7-3-4-20-6-7/h1-6H |

InChI-Schlüssel |

KTDSXPQFWRYXJI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NN=C3N2N=C(S3)C4=CSC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide](/img/structure/B11051009.png)

![1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide](/img/structure/B11051012.png)

![1-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11051015.png)

![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B11051023.png)

![N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-iodobenzamide](/img/structure/B11051026.png)

![1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11051040.png)

![Methyl 4-{2,5-dioxo-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11051045.png)

![5-(2-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11051051.png)

![6-amino-1-hydroxy-1-(4-methoxyphenyl)-3,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile](/img/structure/B11051059.png)

![2-[(3-Hydroxypropyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile](/img/structure/B11051062.png)

![4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B11051071.png)

![6-(2-Chloro-4-fluorophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051074.png)